2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
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Overview
Description
"2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide" is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, incorporating amide, thioether, and heterocyclic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide involves multiple steps, typically starting with the formation of the core scaffold, followed by functional group modifications. Detailed synthetic routes may include:
Formation of the 1,2,4-triazolo[4,3-b]pyridazine core through cyclization reactions.
Introduction of the thiophene group via cross-coupling reactions.
Attachment of the 2-acetamido-4-(methylthio)butanamide moiety through amide bond formation.
Industrial Production Methods
For industrial-scale production, optimizations such as the use of high-yield reagents, cost-effective catalysts, and scalable reaction conditions are critical. Flow chemistry techniques and continuous processing may be employed to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: Reduction of the amide group to amine can be achieved using reducing agents such as LiAlH4.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution may use reagents like nitric acid (HNO3), while nucleophilic substitution may involve bases such as NaOH or KOH.
Major Products
The major products depend on the type of reaction performed. Oxidation yields sulfoxides or sulfones, reduction yields amines, and substitution can lead to various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
This compound is valuable in organic synthesis, serving as a building block for creating more complex molecules.
Biology and Medicine
In medicinal chemistry, it may act as a potential drug candidate due to its unique molecular structure, which allows interaction with specific biological targets.
Industry
In industrial applications, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. It may bind to specific proteins or enzymes, inhibiting or modifying their activity. The exact pathways and targets will depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-4-(methylthio)-N-((6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
2-acetamido-4-(methylthio)-N-((6-(furyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
These compounds share similar structural motifs but differ in the heterocyclic or aromatic groups attached, which can significantly affect their chemical and biological properties.
Uniqueness
The uniqueness of 2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide lies in its combination of functional groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c1-11(24)19-13(7-9-26-2)17(25)18-10-16-21-20-15-6-5-12(22-23(15)16)14-4-3-8-27-14/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMBKGTRGRNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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